

Comparative Activity & Key Properties of Fenarimol Analogues

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Compound Focus: Fenarimol

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The 2025 study evaluated **185 fenarimol analogues** against the fungus *Madurella mycetomatis*. The table below summarizes the data for the most promising compounds, highlighting the critical role of lipophilicity (logD) [1] [2] [3].

Analogue ID	In Vitro MIC ₅₀ (µM)	In Vivo Efficacy (Larval Survival)	Predicted logD (pH 7.4)
9	0.25	Not reported for this specific compound	Not specified
12	0.25	Not reported for this specific compound	Not specified
1	<9	Significantly prolonged	<2.5
4	<9	Significantly prolonged	<2.5
8	<9	Significantly prolonged	<2.5
16	<9	Significantly prolonged	<2.5
167	<9	Significantly prolonged	<2.5

Analogue ID	In Vitro MIC ₅₀ (µM)	In Vivo Efficacy (Larval Survival)	Predicted logD (pH 7.4)
310	<9	Significantly prolonged	<2.5
174	<9	Shortened survival (toxic)	Not specified

Key SAR and Property Trends:

- **Lipophilicity (logD) is a key predictor:** A strong and consistent correlation was found between lower logD values (<2.5) and superior **in vivo efficacy** in the larval model, without a loss of in vitro potency. This suggests less lipophilic compounds penetrate the fungal "grains" more effectively or have better pharmacokinetic properties [1] [2] [4].
- **Other beneficial physicochemical properties:** More potent compounds in vitro (IC₅₀ < 9 µM) were generally associated with a **lower molecular weight** (p=0.0023) and **fewer rotational bonds** (p=0.0006) [1].
- **Core structure insights:** The research identified several potent "daughter chemotypes" from the core **fenarimol** structure. The (heteroaryl)(aryl)methine moiety was confirmed as a crucial pharmacophore, with specific optimal substituents on the aromatic rings leading to high activity [1] [5].

Experimental Protocols Cited

The data presented above were generated using the following standardized experimental methodologies [1] [2]:

In Vitro Antifungal Susceptibility Testing

- **Objective:** To determine the half-maximal inhibitory concentration (MIC₅₀) of analogues against *M. mycetomatis*.
- **Procedure:**
 - **Primary Screening:** Compounds were first tested against the *M. mycetomatis* isolate mm55 at concentrations of 100 µM and 25 µM.
 - **Dose-Response:** Analogues showing >50% inhibition at 25 µM were progressed to IC₅₀ determination against isolate mm55.
 - **Potency Confirmation:** Compounds with an IC₅₀ ≤ 9 µM were further evaluated against a panel of nine other *M. mycetomatis* isolates from diverse genetic and geographic backgrounds

to determine the final MIC₅₀ values.

- **Endpoint Measurement:** Fungal metabolic activity was used as the indicator of growth and inhibition.

In Vivo Efficacy Model

- **Model Organism:** *Galleria mellonella* (wax moth) larvae.
- **Justification:** This model is well-established for *M. mycetomatis* infection, as the fungus forms grains similar to those found in human disease. The model has successfully predicted therapeutic outcomes for standard antifungal drugs like itraconazole and amphotericin B in prior mouse studies.
- **Procedure:**
 - Larvae were infected with *M. mycetomatis*.
 - Infected larvae were treated with potent **fenarimol** analogues (from in vitro testing) at a concentration of 20 µM.
 - Larval survival was monitored over time and compared to untreated controls.
- **Toxicity Check:** None of the 30 analogues tested in this model showed toxicity at the 20 µM dose.

SAR Analysis and Compound Design Workflow

The following diagram illustrates the structure-activity relationship analysis and decision workflow for optimizing **fenarimol** analogues, based on the findings of the 2025 study.

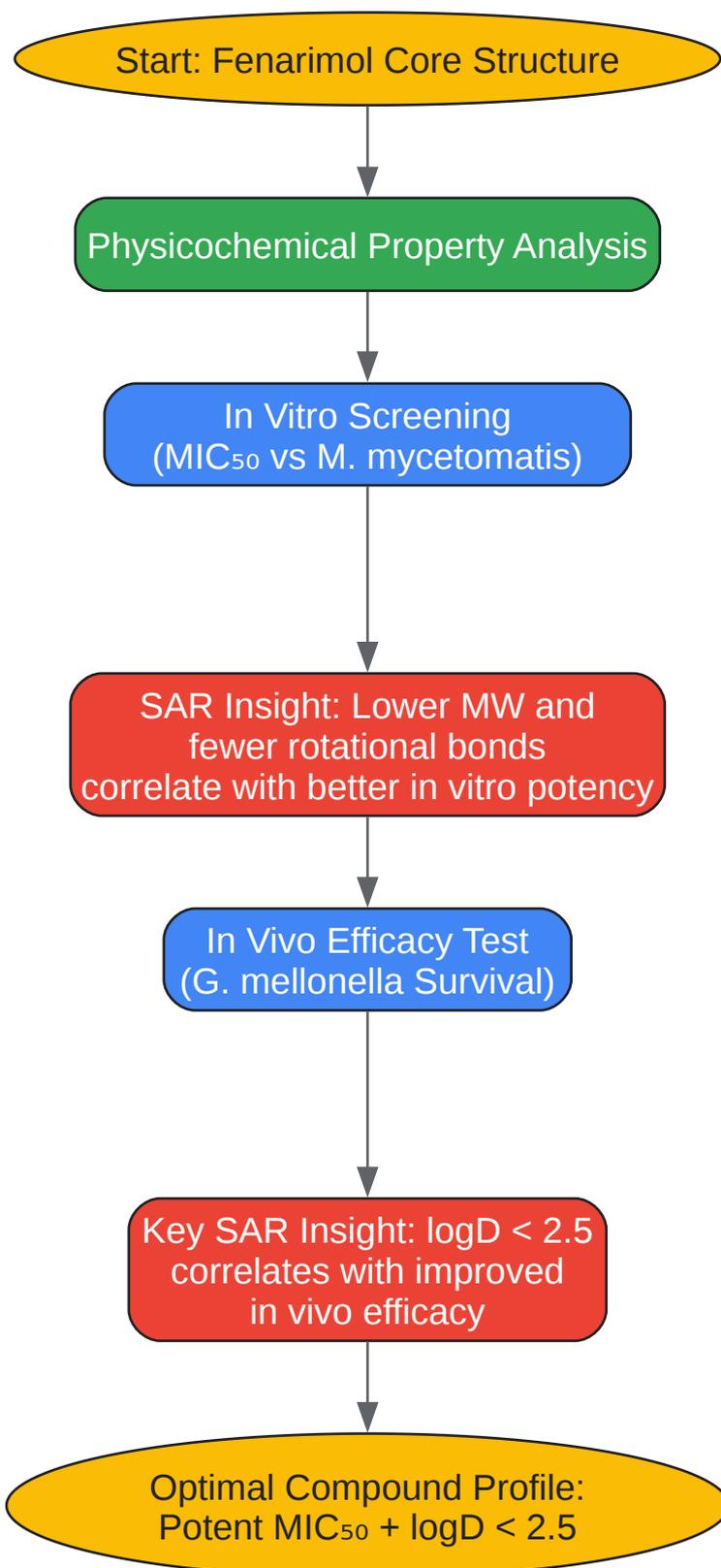


Figure 1. SAR and Optimization Workflow for Fenarimol Analogues

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Experimental Evaluation Workflow

The diagram below outlines the key steps involved in the biological evaluation of the **fenarimol** analogue library, from initial preparation to final data analysis.

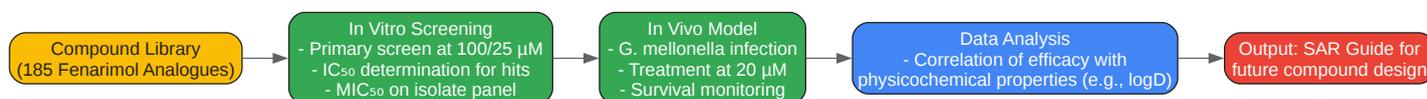


Figure 2. Experimental Workflow for Fenarimol Analogue Evaluation

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This research was conducted as part of the **Open Source Mycetoma (MycetOS)** project, meaning all data and ideas are publicly shared to accelerate drug discovery for this neglected disease [1] [6] [7].

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